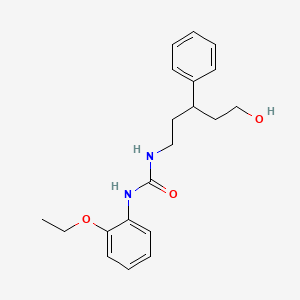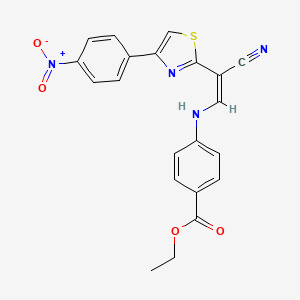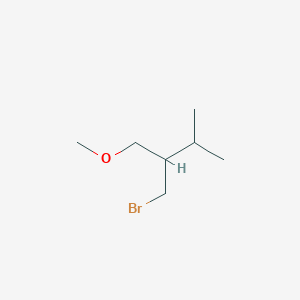
(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide derivatives have demonstrated potent antibacterial properties. A study synthesized various derivatives and tested them against bacterial strains, revealing their effectiveness as antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Industrial Effluent Analysis This compound's derivatives, specifically naphthalenesulfonates, are used in various industries like pharmaceuticals and textiles. A study focused on extracting these compounds from industrial wastewaters and analyzing them using chromatography and mass spectrometry. This research highlights their prevalence as pollutants in industrial effluents (Alonso et al., 1999).
Synthesis of Naphthalenones Naphthalenones are valuable in organic chemistry, and (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide is involved in their synthesis. A study discussed the Rh(III)-catalyzed cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones (Chen et al., 2019).
Fluorescence Sensing In fluorescence sensing applications, derivatives of naphthalene-based sulfonamide have been utilized. A study demonstrated how a naphthalene-based sulfonamide Schiff base acted as a fluorescence probe for the detection of Al3+ ions in aqueous systems, offering potential in environmental monitoring and biological applications (Mondal et al., 2015).
Organic Synthesis Derivatives of naphthalenesulfonamides, including (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide, are important in organic synthesis. For instance, isoquinolinesulfonamides, a related group, have been studied for their ability to inhibit protein kinases, showcasing their utility in biochemical research (Hidaka et al., 1984).
Photochemistry Naphthalene derivatives are also significant in photochemistry. A study on photoinduced rearrangement of diarylethenes to naphthalenes discussed the mechanistic aspects of this process, essential for preparative organic photochemistry (Glebov et al., 2018).
Biological Activities Naphthalene derivatives exhibit a range of biological activities, such as antimicrobial and antioxidant properties. A comprehensive review summarized the isolation, structure, and biological activities of various naphthalene derivatives, underlining their pharmacological potential (Ibrahim & Mohamed, 2016).
Fuel Oxidation Studies In fuel science, α-methyl-naphthalene, a related compound, is studied for its role in fuel oxidation. A kinetic modeling study of its pyrolysis was conducted to understand its decomposition under different conditions, which is crucial for its industrial applications (Jin et al., 2021).
Catalysis Naphthalene derivatives are used in catalysis. For example, a study on the iridium-catalyzed reaction of aroyl chlorides with internal alkynes described the production of substituted naphthalenes and anthracenes, important in organic synthesis and material science (Yasukawa et al., 2002).
Polymer Science In polymer science, naphthalene-based ligands have been used in ethylene polymerization and copolymerization. A study demonstrated the use of naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for this purpose, highlighting their role in advanced material synthesis (Wu et al., 2016).
Colorimetric Sensing Naphthalene derivatives have applications in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their use in detecting fluoride anions, critical in environmental monitoring (Younes et al., 2020).
Anticancer Research Certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to naphthalenesulfonamides, have been synthesized and evaluated for anticancer properties. This study emphasized their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Optical Spectroscopy Naphthalene derivatives are also significant in optical spectroscopy. A study involving platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers demonstrated their utility in understanding electron-rich naphthalene and anthracene spacers in organometallic polymers (Khan et al., 2004).
Eigenschaften
IUPAC Name |
(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFDZMRMSYNJAC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)





![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2489550.png)

![1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2489555.png)
![[5-(3-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2489556.png)

